molecular formula C4H3ClF4O4S B14436669 Methyl 3-(chlorosulfonyl)-2,2,3,3-tetrafluoropropanoate CAS No. 77705-96-5

Methyl 3-(chlorosulfonyl)-2,2,3,3-tetrafluoropropanoate

Cat. No.: B14436669
CAS No.: 77705-96-5
M. Wt: 258.58 g/mol
InChI Key: PZBFHFXIAGWAER-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-2,2,3,3-tetrafluoropropanoate is a chemical compound with significant interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a chlorosulfonyl group and multiple fluorine atoms, which contribute to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)-2,2,3,3-tetrafluoropropanoate typically involves the reaction of a suitable precursor with chlorosulfonic acid. One common method includes the reaction of a fluorinated ester with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-2,2,3,3-tetrafluoropropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of sulfonamides or sulfonates.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

    Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acids.

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed through substitution reactions with amines.

    Sulfonates: Formed through substitution reactions with alcohols.

    Sulfonic Acids: Formed through oxidation reactions.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-2,2,3,3-tetrafluoropropanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-2,2,3,3-tetrafluoropropanoate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(chlorosulfonyl)-2,2,3,3-tetrafluoropropanoate is unique due to the presence of multiple fluorine atoms, which enhance its stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties and high reactivity .

Properties

CAS No.

77705-96-5

Molecular Formula

C4H3ClF4O4S

Molecular Weight

258.58 g/mol

IUPAC Name

methyl 3-chlorosulfonyl-2,2,3,3-tetrafluoropropanoate

InChI

InChI=1S/C4H3ClF4O4S/c1-13-2(10)3(6,7)4(8,9)14(5,11)12/h1H3

InChI Key

PZBFHFXIAGWAER-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)S(=O)(=O)Cl)(F)F

Origin of Product

United States

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